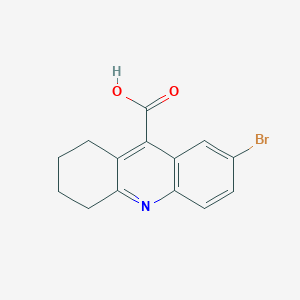

7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid is a chemical compound with the CAS Number: 37509-14-1. It has a linear formula of C14 H12 Br N O2 . The compound is solid in physical form .

Molecular Structure Analysis

The molecular structure of 7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid can be represented by the InChI code: 1S/C14H12BrNO2/c15-8-5-6-12-10(7-8)13(14(17)18)9-3-1-2-4-11(9)16-12/h5-7H,1-4H2,(H,17,18) . The molecular weight of the compound is 306.16 .Physical And Chemical Properties Analysis

The compound is solid in physical form . It has a melting point of 274-276 .科学的研究の応用

- Field : Medical Science

- Application : Acridine derivatives have been actively researched over the years as prospective therapeutic agents for a wide range of disorders, including cancer .

- Method : The mode of action of acridine is principally responsible for DNA intercalation, along with its subsequent impacts on biological processes involving DNA and related enzymes .

- Results : It is critical to investigate how acridine derivatives function in cancer treatment. Continued development of effective approaches for finding and optimizing acridine derivatives for localizing at disease sites is required .

- Field : Neurology

- Application : Acridine derivatives have been used in the treatment of Alzheimer’s disease .

- Method : The exact method of application or experimental procedures are not specified in the source .

- Results : The results or outcomes obtained from this application are not specified in the source .

- Field : Microbiology

- Application : Acridine derivatives have been used in the treatment of bacterial and protozoal infections .

- Method : The exact method of application or experimental procedures are not specified in the source .

- Results : The results or outcomes obtained from this application are not specified in the source .

Cancer Treatment

Alzheimer’s Disease Treatment

Bacterial and Protozoal Infections Treatment

- Field : Chemical Industry

- Application : Acridine derivatives were initially used as pigments and dyestuffs .

- Method : The exact method of application or experimental procedures are not specified in the source .

- Results : The results or outcomes obtained from this application are not specified in the source .

- Field : Material Science

- Application : Acridine derivatives have found widespread use in organoelectronics, photophysics, material sciences .

- Method : The exact method of application or experimental procedures are not specified in the source .

- Results : The results or outcomes obtained from this application are not specified in the source .

- Field : Nanotechnology

- Application : Carboxylic acids, including acridine derivatives, can be used for the modification surface of nanoparticles and nanostructures .

- Method : The exact method of application or experimental procedures are not specified in the source .

- Results : The results or outcomes obtained from this application are not specified in the source .

Pigments and Dyestuffs

Organoelectronics, Photophysics, Material Sciences

Modification Surface of Nanoparticles and Nanostructures

- Field : Medical Science

- Application : Some acridine derivatives have shown antiproliferative activities against certain types of cells .

- Method : The exact method of application or experimental procedures are not specified in the source .

- Results : The results or outcomes obtained from this application are not specified in the source .

- Field : Polymer Chemistry

- Application : Carboxylic acids, including acridine derivatives, can be used in the synthesis of synthetic or natural polymers .

- Method : The exact method of application or experimental procedures are not specified in the source .

- Results : The results or outcomes obtained from this application are not specified in the source .

- Field : Nanotechnology

- Application : Carboxylic acids, including acridine derivatives, can be used for the modification surface of nanostructures such as carbon nanotubes and graphene .

- Method : The exact method of application or experimental procedures are not specified in the source .

- Results : The results or outcomes obtained from this application are not specified in the source .

Antiproliferative Activities

Synthetic or Natural Polymers

Modification Surface of Carbon Nanotubes and Graphene

Safety And Hazards

The compound has been classified under the GHS07 hazard class . The hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

特性

IUPAC Name |

7-bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12BrNO2/c15-8-5-6-12-10(7-8)13(14(17)18)9-3-1-2-4-11(9)16-12/h5-7H,1-4H2,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INXRKMNRRUIKBF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NC3=C(C=C(C=C3)Br)C(=C2C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00351807 |

Source

|

| Record name | 7-bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00351807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid | |

CAS RN |

37509-14-1 |

Source

|

| Record name | 7-bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00351807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,3-Dihydroimidazo[2,1-B]benzothiazol-6-amine](/img/structure/B1269340.png)

![5-Propyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B1269353.png)

![5-[4-(tert-Butyl)phenyl]-1H-1,2,4-triazole-3-thiol](/img/structure/B1269355.png)

![4-Benzyl-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1269358.png)